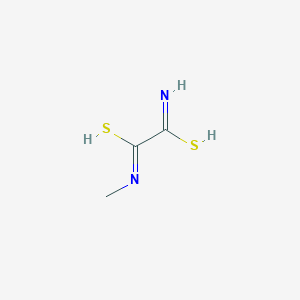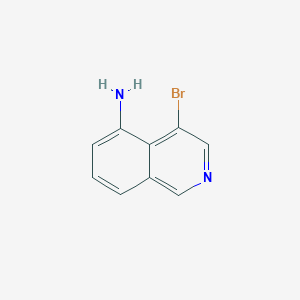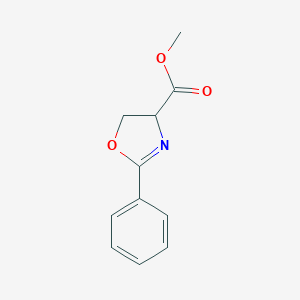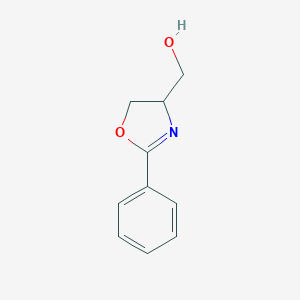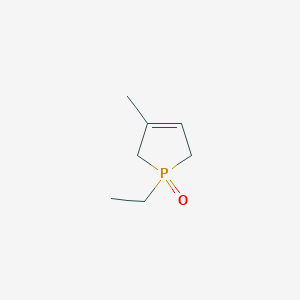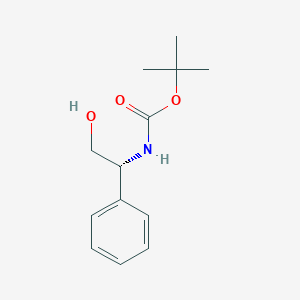
BOC-D-Phenylglycinol
説明
BOC-D-Phenylglycinol is a chemical compound with the empirical formula C13H19NO3 . It is used in pharmaceutical solutions .
Synthesis Analysis
BOC-D-Phenylglycinol is used for the synthesis of homochiral N-protected β-amino sulfoxides and α-amino acids . It is a chiral synthon, which undergoes heterocyclizations .Molecular Structure Analysis
The molecular structure of BOC-D-Phenylglycinol is represented by the linear formula (CH3)3CO2CNHCH(C6H5)CH2OH . It has a molecular weight of 237.29 .Chemical Reactions Analysis
As a chiral synthon, BOC-D-Phenylglycinol undergoes heterocyclizations . It is also a precursor to chiral oxazolidinones .Physical And Chemical Properties Analysis
BOC-D-Phenylglycinol is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用
Chiral Resolution of Amines
BOC-D-Phenylglycinol: is used as a chiral resolving agent for primary amines. It is particularly effective in determining the absolute configuration of chiral primary amines through ^1H NMR spectroscopy . This application is crucial in pharmaceutical research where the chirality of compounds can significantly affect drug efficacy and safety.
Synthesis of Beta-Lactam Antibiotics
The compound serves as a starting material in the synthesis of beta-lactam antibiotics . These antibiotics, which include penicillins and cephalosporins, are widely used to treat bacterial infections. The chiral nature of BOC-D-Phenylglycinol helps in creating the necessary stereochemistry for the antibiotic molecules .
Catalyst in Cycloaddition Reactions
In organic synthesis, BOC-D-Phenylglycinol is used as part of a catalyst system to facilitate regioselective [4+2] cycloaddition reactions. This application is important for constructing complex molecular architectures found in natural products and pharmaceuticals .
Stereoselective Synthesis
The compound is utilized in the stereoselective preparation of polyfunctional nitrocyclohexene carboxaldehydes. These intermediates are valuable in the synthesis of various bioactive molecules, including natural products and potential drug candidates .
Protecting Group in Peptide Synthesis
As a Boc (tert-butoxycarbonyl) derivative, BOC-D-Phenylglycinol is employed as a protecting group for amines in peptide synthesis. The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups in the peptide chain .
Material Science
BOC-D-Phenylglycinol: can be used in the development of novel materials, such as polymers with specific chiral properties. These materials have potential applications in areas like optoelectronics and biodegradable plastics .
Enantioselective Synthesis
The compound plays a role in enantioselective synthesis, which is the process of creating one enantiomer preferentially over another. This is particularly important in the production of enantiomerically pure pharmaceuticals, where the desired activity is often associated with only one enantiomer .
Research Tool in Molecular Biology
In molecular biology, BOC-D-Phenylglycinol may be used as a building block for the synthesis of complex molecules that can bind to DNA or RNA, thereby serving as a tool for studying gene expression and regulation .
Safety and Hazards
作用機序
Target of Action
BOC-D-Phenylglycinol, also known as ®-N-(tert-Butoxycarbonyl)-2-phenylglycinol, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups in various organic compounds .
Mode of Action
The compound acts by protecting the amine groups from reacting with other substances during chemical reactions . This is achieved by converting the amine group into a carbamate through the introduction of the tert-butoxycarbonyl (t-Boc or simply Boc) group . This protection allows for transformations of other functional groups without interference from the amine group .
Biochemical Pathways
The biochemical pathways affected by BOC-D-Phenylglycinol are those involved in the synthesis of various organic compounds. By protecting the amine groups, the compound allows for the selective modification of other functional groups in the molecule .
Result of Action
The primary result of BOC-D-Phenylglycinol’s action is the successful protection of amine groups during chemical reactions. This allows for the selective modification of other functional groups, facilitating the synthesis of a wide range of organic compounds .
Action Environment
The action of BOC-D-Phenylglycinol can be influenced by various environmental factors. For instance, the efficiency of the Boc group’s introduction and removal can be affected by factors such as temperature and the presence of certain catalysts . Additionally, the compound’s stability may be influenced by factors such as pH and the presence of other reactive substances.
特性
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIOGYTZBKRGI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426847 | |
| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BOC-D-Phenylglycinol | |
CAS RN |
102089-74-7 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102089-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102089747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(1R)-2-hydroxy-1-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[(1R)-2-hydroxy-1-phenylethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G846LR8HDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



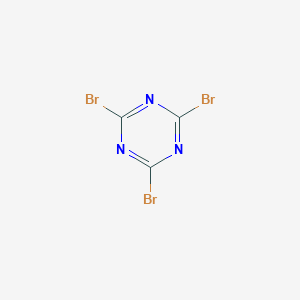
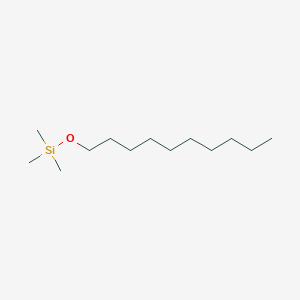
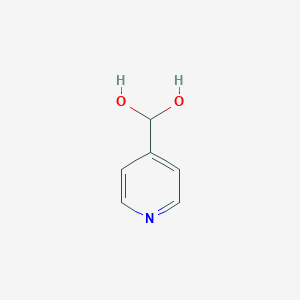
![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)

